molecular formula C6H14O7 B14113075 Formic acid;2-(2-hydroxyethoxy)ethanol

Formic acid;2-(2-hydroxyethoxy)ethanol

Cat. No.: B14113075
M. Wt: 198.17 g/mol
InChI Key: DGJJKOQXPQMJON-UHFFFAOYSA-N
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Description

Formic acid;2-(2-hydroxyethoxy)ethanol is a compound that combines formic acid, the simplest carboxylic acid, with 2-(2-hydroxyethoxy)ethanol, a glycol ether Formic acid is known for its presence in ant venom and its use as a preservative and antibacterial agent 2-(2-hydroxyethoxy)ethanol, on the other hand, is commonly used as a solvent in various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formic acid;2-(2-hydroxyethoxy)ethanol typically involves the esterification of formic acid with 2-(2-hydroxyethoxy)ethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Formic acid;2-(2-hydroxyethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The formic acid component can be oxidized to carbon dioxide and water.

    Reduction: The compound can be reduced to formic acid and 2-(2-hydroxyethoxy)ethanol.

    Substitution: The hydroxyl group in 2-(2-hydroxyethoxy)ethanol can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: Formic acid and 2-(2-hydroxyethoxy)ethanol.

    Substitution: Various substituted glycol ethers.

Scientific Research Applications

Formic acid;2-(2-hydroxyethoxy)ethanol has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of enzyme kinetics and protein folding.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized as a solvent in the production of coatings, adhesives, and cleaning agents.

Mechanism of Action

The mechanism of action of formic acid;2-(2-hydroxyethoxy)ethanol involves its interaction with various molecular targets. The formic acid component can act as a proton donor, participating in acid-base reactions. The 2-(2-hydroxyethoxy)ethanol component can form hydrogen bonds with other molecules, influencing their structure and reactivity. These interactions can affect various biochemical pathways, including enzyme activity and protein folding.

Comparison with Similar Compounds

Formic acid;2-(2-hydroxyethoxy)ethanol can be compared with other similar compounds such as:

    Methanol: A simpler alcohol with similar solvent properties but lacking the glycol ether component.

    Ethanol: Another simple alcohol with broader applications but different reactivity.

    Ethylene glycol: A glycol with two hydroxyl groups, used as an antifreeze and in the production of polymers.

The uniqueness of this compound lies in its combination of formic acid and glycol ether properties, making it a versatile compound with diverse applications.

Properties

Molecular Formula

C6H14O7

Molecular Weight

198.17 g/mol

IUPAC Name

formic acid;2-(2-hydroxyethoxy)ethanol

InChI

InChI=1S/C4H10O3.2CH2O2/c5-1-3-7-4-2-6;2*2-1-3/h5-6H,1-4H2;2*1H,(H,2,3)

InChI Key

DGJJKOQXPQMJON-UHFFFAOYSA-N

Canonical SMILES

C(COCCO)O.C(=O)O.C(=O)O

Origin of Product

United States

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